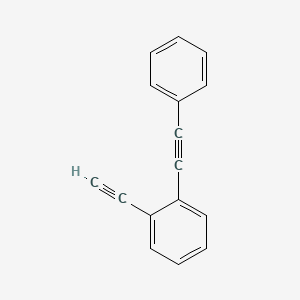

Benzene, 1-ethynyl-2-(phenylethynyl)-

Description

Contextualizing Aryl-Ethynyl Systems as Conjugated Building Blocks

Aryl-ethynyl systems are a fundamental class of organic compounds characterized by the presence of aromatic rings linked by carbon-carbon triple bonds. This arrangement results in highly conjugated π-electron systems, which are the basis for their desirable electronic and optical properties. Conjugated polymers, for instance, have gained significant attention for their applications as conductive materials in optoelectronics and energy sectors. acs.org The inclusion of ethynyl (B1212043) bridges in these systems can enhance π-conjugation and promote charge carrier mobility. rsc.org

The synthesis of these systems often employs metal-catalyzed cross-coupling reactions, with the Sonogashira coupling being a particularly prominent method for connecting terminal alkynes to aromatic halides. mdpi.comrsc.org This synthetic versatility allows for the creation of a wide array of structures, from simple oligomers to complex, porous polymers with applications in gas storage and catalysis. mdpi.com The rigid and linear nature of the ethynyl linkage helps in the formation of well-defined and often planar molecular architectures, which is crucial for efficient intermolecular interactions and charge transport in the solid state.

Significance of Ortho-Substituted Phenylacetylenes in Research

The spatial arrangement of substituents on an aromatic ring has a profound impact on the properties of the resulting molecule. In the case of phenylacetylenes, ortho-substitution introduces unique steric and electronic effects that are not observed in their meta- or para-substituted counterparts. The proximity of the two ethynyl-based substituents in "Benzene, 1-ethynyl-2-(phenylethynyl)-" can lead to intramolecular interactions that influence the molecule's conformation and reactivity.

Research into ortho-substituted phenylacetylenes has revealed their potential as precursors in a variety of chemical transformations. For instance, the close proximity of the alkyne functionalities can facilitate intramolecular cyclization reactions, leading to the formation of polycyclic aromatic hydrocarbons and other complex fused systems. nih.govrsc.org These reactions are of great interest for the synthesis of novel materials with tailored electronic properties. Furthermore, the steric hindrance introduced by ortho-substituents can affect the polymerization of these molecules, leading to polymers with distinct stereochemistry and morphology compared to those derived from less sterically hindered monomers. acs.org The study of ortho-diethynylbenzene dianions, for example, has shown them to be exceptionally strong superbases in the gas phase, highlighting the unique chemical reactivity that can arise from this substitution pattern. handwiki.orgwikipedia.orgnih.gov

Detailed Research Findings

While specific research exclusively focused on "Benzene, 1-ethynyl-2-(phenylethynyl)-" is not extensively documented in publicly available literature, its chemical identity is well-established.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 143192-60-3 |

| Molecular Formula | C16H10 |

| Molecular Weight | 202.26 g/mol |

| Synonyms | 1-Ethynyl-2-(2-phenylethynyl)benzene |

Data sourced from commercial supplier information and chemical databases. glpbio.com

The synthesis of this and similar compounds typically involves Sonogashira cross-coupling reactions. This powerful synthetic tool allows for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl halides. researchgate.net The synthesis of "Benzene, 1-ethynyl-2-(phenylethynyl)-" would likely proceed through a sequential coupling of phenylacetylene (B144264) and a protected acetylene (B1199291) to a di-halogenated benzene (B151609) precursor, followed by deprotection. The choice of catalyst, ligands, and reaction conditions is crucial in achieving high yields and selectivity, especially when dealing with sterically demanding ortho-substituents. acs.org

The ortho-disubstituted arrangement in "Benzene, 1-ethynyl-2-(phenylethynyl)-" makes it a prime candidate for intramolecular reactions. Under thermal or catalytic conditions, it can be expected to undergo cyclization to form naphthalene (B1677914) or other fused aromatic derivatives. This reactivity is a key area of interest for the synthesis of larger, more complex π-conjugated systems for advanced materials applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

143192-60-3 |

|---|---|

Molecular Formula |

C16H10 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

1-ethynyl-2-(2-phenylethynyl)benzene |

InChI |

InChI=1S/C16H10/c1-2-15-10-6-7-11-16(15)13-12-14-8-4-3-5-9-14/h1,3-11H |

InChI Key |

FFEGFMOHMPSHTK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=CC=C1C#CC2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Benzene, 1 Ethynyl 2 Phenylethynyl Analogues

Cyclization Reactions and Annulation Pathways

The spatial arrangement of the dual alkyne functionalities in 1,2-diethynylbenzene (B1594171) derivatives, such as Benzene (B151609), 1-ethynyl-2-(phenylethynyl)-, facilitates a range of intramolecular cyclization and annulation reactions, leading to the formation of new ring systems.

The Masamune-Bergman cyclization is a hallmark reaction of enediyne compounds. This thermal or photochemical rearrangement converts an enediyne into a highly reactive p-benzyne biradical. For simple acyclic enediynes, this transformation typically requires high temperatures, often exceeding 200°C. The reaction proceeds through a concerted cyclization to form the short-lived but highly reactive 1,4-benzene diradical intermediate. This biradical can then abstract hydrogen atoms from a suitable donor, such as 1,4-cyclohexadiene, to yield a stable aromatic product.

The rate of cyclization is critically dependent on the distance between the two alkyne termini; the reaction occurs more readily when this distance is less than 3.34 Å. Incorporating the enediyne moiety into a strained ring system, as seen in naturally occurring antitumor antibiotics like calicheamicin, can dramatically lower the activation energy, allowing the cyclization to proceed at physiological temperatures (e.g., 37°C). This principle is leveraged in the design of enediyne-containing anticancer drugs that, once activated, generate the DNA-cleaving biradical in situ.

Computational studies using Density Functional Theory (DFT) have been employed to probe the reaction mechanism, suggesting that the direct formation of the C1–C6 bond is the lowest-energy pathway. The resulting biradical is a potent hydrogen abstractor, capable of causing strand scission in DNA, which is the basis of the cytotoxicity of enediyne natural products. pku.edu.cnresearchgate.netcolab.ws

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal reaction that occurs under mild conditions without a catalyst. This reaction relies on the high reactivity of a strained alkyne, typically a cyclooctyne, towards an azide (B81097) to form a stable triazole. While the ethynyl (B1212043) groups in a simple "Benzene, 1-ethynyl-2-(phenylethynyl)-" molecule are not inherently strained, they can be incorporated into larger macrocyclic structures, such as cycloparaphenylenes (CPPs), to induce the necessary ring strain.

Detailed analysis of alkyne-containing CPPs shows that as the macrocycle size decreases, the distortion of the alkyne unit increases, leading to a remarkable enhancement in its reactivity. researchgate.net This increased reactivity allows even the least strained macrocycles in such a series to undergo SPAAC efficiently under mild conditions. The reaction kinetics are significantly accelerated compared to their strain-free linear alkyne counterparts, with the low activation energy being attributed to the decreased distortion energy required for the strained alkyne to reach the transition state geometry. nih.gov This strategy has been applied to create fluorescent "clickable" macrocyclic architectures. researchgate.net

For example, octadehydrodibenzo rsc.organnulenes, which are synthesized by the oxidative acetylenic coupling of 1,2-diethynylbenzene derivatives, can undergo strain-promoted double azide additions, highlighting the potential for complex functionalization of these systems. researchgate.net

Analogues of "Benzene, 1-ethynyl-2-(phenylethynyl)-", specifically 1,2-bis(ethynyl)benzene, can be converted into naphthalenes through a pathway involving haloaromatization and electrocyclization. Treatment of 1,2-bis(ethynyl)benzene with aqueous hydrogen halides (HX, where X = Br or I) in the presence of a platinum catalyst such as PtCl₂, initially leads to the efficient formation of 1,2-bis(1'-haloethenyl)benzene intermediates. nih.govnih.gov

These intermediates then undergo a platinum-catalyzed 6-π electrocyclization to form a 1-halonaphthalene product. researchgate.netnih.gov This process is distinct from the Masamune-Bergman pathway and typically occurs at lower temperatures (e.g., 100-105 °C). The platinum catalyst plays a dual role, first accelerating the hydrohalogenation of the diynes and then catalyzing the subsequent 6-π electrocyclization of the divinylbenzene (B73037) intermediates. nih.gov While other metal chlorides like RuCl₃ show some activity, PtCl₂ is particularly effective for this transformation. nih.gov

| Substrate | Reagent | Catalyst (10 mol%) | Product | Yield |

| 1,2-Bis(ethynyl)benzene | aq. HBr | None | 1,2-Bis(1'-bromoethenyl)benzene | 98% |

| 1,2-Bis(ethynyl)benzene | aq. HI | None | 1,2-Bis(1'-iodoethenyl)benzene | 95% |

| 1,2-Bis(1'-bromoethenyl)benzene | - | PtCl₂ | 1-Bromonaphthalene | 46% |

| 1,2-Bis(1'-iodoethenyl)benzene | - | PtCl₂ | 1-Iodonaphthalene | 56% |

| Table 1: Yields for the formation of intermediates and final products in the haloaromatization/electrocyclization of 1,2-bis(ethynyl)benzene. nih.gov |

Catalytic Transformations Involving Ethynyl Moieties

The ethynyl groups are highly susceptible to transformations catalyzed by transition metals, enabling a wide array of functionalization strategies beyond simple cyclization.

The ethynyl moieties of "Benzene, 1-ethynyl-2-(phenylethynyl)-" and its analogues are versatile handles for constructing more complex molecular architectures through transition metal-catalyzed reactions. rsc.orgmdpi.com Palladium and rhodium complexes are particularly prominent in mediating such transformations.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Heck reactions, allow for the direct attachment of aryl, vinyl, or other organic fragments to the alkyne carbons. nih.govresearchgate.net For instance, palladium catalysts combined with N-heterocyclic carbene (NHC) ligands have shown high efficiency in these coupling processes. researchgate.net These methods are fundamental for extending the π-conjugated system and synthesizing advanced materials for electronics and photonics.

Rhodium catalysts are effective in mediating cycloisomerization and annulation reactions. researchgate.netrsc.org For example, Rh(I) complexes can catalyze the dimerization of terminal alkynes or their coupling with other unsaturated systems. researchgate.net In the context of diethynylarenes, these catalytic systems can facilitate intramolecular reactions leading to fused ring systems or intermolecular reactions to build larger oligomeric or polymeric structures. The choice of metal, ligand, and reaction conditions dictates the reaction pathway, allowing for selective functionalization of one or both alkyne groups.

| Catalyst System | Reaction Type | Substrate Type | Product Type |

| Palladium(II) Acetate (B1210297) / Ligand | Direct (Het)arylation | Di-halo-arenes & Thiophenes | Mono- or Bis-thienylated arenes |

| Rhodium(I) Complexes | Cycloisomerization | 1,5-Bis(allenes) | Substituted Five-Membered Cycles |

| Platinum(II) Chloride | Hydrohalogenation/Cyclization | Diethynylbenzenes | Halonaphthalenes |

| Ruthenium(II) Complexes | C-H Annulation | Arylimidazoles & Ylides | Fused Polycyclic Systems |

| Table 2: Examples of transition metal-catalyzed functionalizations relevant to ethynyl-containing aromatic compounds. |

A novel functionalization pathway for 1,2-diethynylbenzene derivatives involves a multi-borylation reaction that proceeds via the p-benzyne intermediate generated from the Masamune-Bergman cyclization. Through quantum chemical pathway exploration, a tetraborylation reaction was developed using bis(pinacolato)diborane(4) (B₂pin₂).

In this process, the reactant is designed to facilitate the initial Bergman cyclization. The resulting highly reactive p-benzyne is then trapped by an excess of B₂pin₂. This trapping leads to a remarkable tetraborylation, where the two carbons of the p-benzyne formally act as dicarbenes. Computational screening identified that a 1,2-diethynylbenzene derivative with a butylene linker is an optimal substrate for this transformation. This designed reactant and its derivatives yielded the corresponding tetraborylated products in good yields, reaching up to 58%. This reaction is significantly different from typical p-benzyne chemistry, which usually involves ionic intermediates to give 1,4-disubstituted products. Instead, this process involves a 1,1-diborylation followed by a 1,1,4,4-tetraborylation through neutral radical intermediates, opening new avenues for synthesizing complex organoboron compounds.

Copper Carbene Intermediates in Alkyne Transformations

Copper carbenes are highly versatile and reactive intermediates that facilitate a wide array of chemical transformations. nih.govnih.gov As an abundant and inexpensive metal, copper has found broad application in synthetic chemistry, with copper carbene-mediated reactions attracting significant attention for their utility in forming complex molecules. nih.govresearchgate.net These intermediates are typically generated in situ from various carbene precursors, such as diazo compounds, and can engage with alkynes through two primary reaction pathways. nih.gov

The first pathway involves the cross-coupling of a copper carbene intermediate with a terminal alkyne. This process is a powerful method for constructing C(sp)–C(sp³) bonds. nih.gov The second major pathway is the addition of the copper carbene across the C-C triple bond of an alkyne. nih.govnih.gov This can lead to cyclopropenation or a carbene/alkyne metathesis (CAM), which generates a new vinyl copper carbene intermediate. This intermediate can then participate in a variety of subsequent cascade transformations, including [3+2]-cycloadditions, C-H bond insertions, and cyclopropanations, allowing for the rapid construction of diverse and complex molecular frameworks under mild conditions. nih.govencyclopedia.pub

In the context of enediynes like Benzene, 1-ethynyl-2-(phenylethynyl)-, these copper carbene-mediated transformations offer pathways to intricate polycyclic systems. For instance, a copper-catalyzed carbene/alkyne metathesis cascade reaction with an alkyne-tethered diazo compound can efficiently build multi-substituted quinoline (B57606) derivatives by forming one C=N and one C=C bond in a single operation. nih.gov

| Transformation Type | Description | Key Intermediate | Typical Products |

|---|---|---|---|

| Cross-Coupling | Reaction of a copper carbene with a terminal alkyne to form a new C-C bond. nih.gov | Alkynoate copper intermediate | 3-Alkynoates, 3-Butynamides nih.gov |

| Carbene/Alkyne Metathesis (CAM) | Addition of a copper carbene to an alkyne, forming a new vinyl carbene species that undergoes further reactions. encyclopedia.pub | Vinyl metal carbene | Furans, Pyrroles, Quinolines nih.govencyclopedia.pub |

| Cyclopropenation | Addition of a copper carbene to the C-C triple bond to form a three-membered ring. nih.gov | Copper carbene | Cyclopropenes |

Bimetallic Catalysis in C-C and C-X Coupling

Bimetallic catalysis presents an alternative and complementary paradigm to traditional single-site catalysis for C-C and C-X (where X can be N, O, B, etc.) coupling reactions. nih.gov This approach utilizes two distinct metals that can act cooperatively to enable novel bond formations, enhance reaction rates, and improve selectivity. nih.gov A significant area within bimetallic catalysis involves the interplay between a traditional cross-coupling catalyst, such as palladium, and a second metal, like copper, which helps generate reactive organometallic nucleophiles in situ. nih.gov

This strategy is exemplified in reactions descending from the seminal Sonogashira coupling, where a palladium catalyst facilitates the main cross-coupling cycle and a copper co-catalyst is involved in the formation of a copper acetylide intermediate. nih.gov The use of bimetallic systems can provide advantages by keeping the concentration of highly reactive organometallic species low, thereby minimizing undesired side reactions. Furthermore, pre-assembled bimetallic complexes, which may feature metal-metal bonds, are an emerging frontier in catalyst design for C-C and C-X coupling processes. nih.gov For substrates like Benzene, 1-ethynyl-2-(phenylethynyl)-, bimetallic systems could offer unique reactivity, potentially enabling selective coupling at one of the two distinct alkyne sites or facilitating novel cyclization cascades.

| Metal Combination | Reaction Type | Role of Each Metal | Reference |

|---|---|---|---|

| Palladium / Copper | Sonogashira Coupling | Pd: Main cross-coupling catalyst. Cu: Generates copper acetylide intermediate. | nih.gov |

| Cobalt (Co₂(CO)₈) | Pauson–Khand Reaction | Mediates C-C coupling between an alkyne, an alkene, and carbon monoxide. | nih.gov |

| Palladium / Nickel (or Gold, Copper) | General Cross-Coupling | One metal (e.g., Ni, Au, Cu) generates an organometallic nucleophile for transmetallation to the Pd co-catalyst. | nih.gov |

Electrophilic and Nucleophilic Reactivity of Phenylethynyl-Substituted Benzenes

The reactivity of a substituted benzene ring is significantly influenced by the electronic nature of its substituents. studymind.co.uk These groups can either donate or withdraw electron density from the aromatic ring, thereby activating or deactivating it towards electrophilic or nucleophilic attack. studymind.co.ukmsu.edu Alkynyl groups, such as the phenylethynyl moieties in Benzene, 1-ethynyl-2-(phenylethynyl)-, generally act as electron-withdrawing groups, which deactivates the benzene ring towards electrophilic substitution. studymind.co.uk

In the specific case of o-bis(phenylethynyl)benzene, studies have shown its behavior toward various electrophilic and nucleophilic reagents. acs.org The presence of the two bulky phenylethynyl groups can also impart significant steric hindrance, influencing the regioselectivity of reactions.

While aromatic rings are typically susceptible to electrophilic substitution, they are generally resistant to nucleophilic substitution unless activated by strong electron-withdrawing groups. libretexts.org For aryl halides, nucleophilic aromatic substitution can proceed via an addition-elimination mechanism, which is facilitated by electron-withdrawing groups at the ortho and para positions that can stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org In phenylethynyl-substituted benzenes, the alkynyl groups can modulate the electron density of the ring, influencing its susceptibility to both electrophilic and nucleophilic attack, as well as directing the position of substitution. studymind.co.ukacs.org

Radical Cyclization Processes of Enediynes

Enediynes, a class of compounds characterized by two triple bonds and one double bond, are known for their ability to undergo radical cyclization reactions. researchgate.net The most famous of these is the Bergman cyclization, a thermal or photochemical process that transforms an enediyne into a highly reactive p-benzyne diradical intermediate. researchgate.net This intermediate can then abstract hydrogen atoms from a suitable donor to complete the reaction.

Beyond the classic Bergman cycloaromatization, enediynes can participate in other radical cascade cyclizations, which have become a powerful tool for constructing complex carbocyclic and heterocyclic systems. researchgate.netmdpi.com These reactions can be initiated by various means, including radical initiators (e.g., AIBN), transition metals, photoredox catalysts, or electrochemical methods. mdpi.comnih.gov

The process often begins with the addition of a radical to one of the unsaturated bonds (alkene or alkyne) of the enediyne. mdpi.com This is followed by one or more intramolecular cyclization steps, where the newly formed radical intermediate attacks another unsaturated part of the molecule. mdpi.comnih.gov The sequence is terminated by a final functionalization step, which can involve atom transfer, coupling with another radical, or reaction with various trapping agents. nih.gov For example, a tosyl radical can add to the double bond of a 1,6-enyne, followed by a 5-exo cyclization onto the alkyne, with the resulting radical being trapped by a phenylselenyl radical to yield a difunctionalized pyrrolidine (B122466) ring system. mdpi.com These cascade processes allow for the efficient assembly of complex molecular architectures with multiple new functional groups in a single operation. mdpi.comnih.gov

| Initiation Method | Radical Source | Key Steps | Typical Product Skeletons | Reference |

|---|---|---|---|---|

| Thermal / Photochemical | Enediyne itself | Bergman Cyclization to form p-benzyne diradical. | Aromatic rings | researchgate.net |

| Radical Initiator (e.g., AIBN) | PhSO₂N₃ | Addition of PhSO₂ radical, 5-exo cyclization, N₃ radical transfer. | Azidosulfones | mdpi.com |

| Transition Metal Catalysis (e.g., Pd) | ICF₂CO₂Et | Radical addition to C=C, cyclization to Pd-activated alkyne, reductive elimination. | Iododifluoromethylated heterocycles | mdpi.com |

| Photoredox Catalysis | CF₃SO₂Na | CF₃ radical addition, 5-exo cyclization, electron transfer, trapping. | Trifluoromethylated heterocycles | mdpi.com |

Polymerization Chemistry of Benzene, 1 Ethynyl 2 Phenylethynyl and Conjugated Diyne Monomers

Conjugated Polyynes and Poly(phenylene ethynylene)s Synthesis

The synthesis of conjugated polyynes and poly(phenylene ethynylene)s (PPEs) is a cornerstone of conjugated polymer chemistry. PPEs, which feature a backbone of alternating phenylene and ethynylene units, are noted for their high fluorescence quantum yields and thermal stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. wikipedia.org The delocalization of electrons along their conjugated backbone is key to their exceptional properties. wikipedia.org

Achieving a strictly linear polymer topology is crucial for maximizing the effective conjugation length and, consequently, the electronic and optical properties of conjugated polymers. Various synthetic strategies have been developed to control the polymer architecture and prevent branching or cross-linking.

One approach involves the anionic polymerization of monomers like para-diethynylbenzene (p-DEB). researchgate.net Under specific conditions, such as the use of n-butyllithium (n-BuLi) as an initiator, it is possible to selectively polymerize one of the two ethynyl (B1212043) groups, leading to a linear polymer with pendant ethynyl groups. researchgate.net The reactivity of the remaining ethynyl group is reduced compared to the monomer because the polyene chain does not conjugate with the side substituent, which has weaker electron-accepting properties than the original monomer's conjugated system. researchgate.net However, chain transfer reactions to the polymer can still occur, leading to branching. researchgate.net

Ring-opening alkyne metathesis polymerization (ROAMP) offers another powerful method for controlling polymer topology. ulsu.ru The choice of initiator can dictate whether the resulting polymer is linear or cyclic. ulsu.ru For instance, molybdenum carbyne complexes with sterically demanding end-groups, such as a mesityl group, exclusively produce linear poly(o-phenylene ethynylene) from a strained cyclic alkyne monomer. ulsu.ru In contrast, a less sterically hindered ethyl end-group can lead to intramolecular backbiting, resulting in the formation of cyclic polymers. ulsu.ru

The synthesis of conjugated polyynes with an odd number of triple bonds has historically been challenging. acs.org Alkyne metathesis of diynes, guided by the steric hindrance of end-groups and catalyst selection, has emerged as a viable method to produce linear triynes and pentaynes, which are precursors to more complex carbon networks. acs.org

The table below summarizes key parameters from a study on the anionic polymerization of p-diethynylbenzene (PDEBA), illustrating the formation of a predominantly linear polymer structure. researchgate.net

| Parameter | Value |

| Polymer Structure | trans-polyene |

| Initiation Mechanism | Addition of n-BuLi to the monomer |

| Key Observation | Selective polymerization of one ethynyl group |

| Potential Side Reaction | Chain transfer to polymer leading to branching |

Data sourced from a study on the anionic polymerization of p-diethynylbenzene. researchgate.net

While transition metal-catalyzed cross-coupling reactions are standard in the synthesis of PPEs, the development of transition metal-free routes is an active area of research. wikipedia.orgacs.org These methods are attractive due to their lower cost and the reduction of metal residues in the final product, which can be detrimental to performance in electronic applications. acs.orgnih.gov

One such strategy involves the polymerization of haloalkynes. acs.org For example, the polymerization of monomers like 1,4-bis(2-iodoethynyl)benzene can proceed smoothly in the presence of potassium iodide in N,N-dimethylformamide (DMF) at elevated temperatures. acs.orgnih.gov This method yields polydiynes with alternating aromatic and 1,3-diyne moieties. nih.gov The resulting polymers have demonstrated high thermal stability, with a 5% weight loss occurring at temperatures up to 352°C. acs.orgnih.gov While some of these polymers exhibit poor solubility due to their rigid structures, others can be processed from solution to form homogeneous films with high and tunable refractive indices. nih.gov

Another transition-metal-free approach is radical homocoupling polymerization, which has been used to synthesize conjugated poly(phenylene butadiynylene) polymers. nih.gov This method can produce polymers with high surface areas, making them suitable for applications in gas uptake. nih.gov Furthermore, a novel polymerization of internal bromoalkynes with phenols has been established, yielding polymers with high molecular weights in excellent yields without a transition-metal catalyst. acs.org The resulting polymers are soluble, thermally stable, and can be post-functionalized to modify their properties, such as the refractive index. acs.org

The following table presents data from a study on the transition metal-free polymerization of 1,2-bis[4-(iodoethynyl)phenyl]-1,2-diphenylethene, highlighting the efficiency of this synthetic route. acs.org

| Monomer | Polymerization Conditions | Yield | Molecular Weight (Mw) | Polydispersity Index (PDI) |

| 1,2-bis[4-(iodoethynyl)phenyl]-1,2-diphenylethene | DMF, KI, 120°C, 6h | Moderate to Satisfactory | - | - |

| 1,4-bis(2-iodoethynyl)benzene | DMF, KI, 120°C, N2 | Moderate to Satisfactory | - | - |

| 4,4′-bis(2-iodoethynyl)-1,1′-biphenyl | DMF, KI, 120°C, N2 | Moderate to Satisfactory | - | - |

Data adapted from research on transition metal-free polymerization of polydiynes. acs.org

Formation of Diacetylene Macrocycles from 1,2-Diethynylbenzene (B1594171) Derivatives

The oxidative coupling of 1,2-diethynylbenzene derivatives is a versatile method for the synthesis of diacetylene macrocycles. mdpi.com These cyclic compounds are of interest as precursors to novel conjugated polymers and materials. mdpi.com The yield of specific macrocycle sizes (dimer, trimer, tetramer) can be controlled by the nature of the substituents on the benzene (B151609) ring. mdpi.com For instance, bulky R groups can favor the formation of the dimeric macrocycle in yields as high as 74% in a one-step procedure. mdpi.com

These macrocycles can exhibit unique self-association behaviors in solution, driven by solvophobic and π-π stacking interactions. acs.org The butadiyne linkages withdraw electron density from the aromatic rings, which facilitates these stacking interactions. acs.org The aggregation properties are influenced by the solvent, with stronger aggregation observed in polar and aromatic solvents compared to chloroform. acs.org

The reactivity of these strained macrocycles makes them valuable for further chemical transformations. For example, some macrocycles can undergo intramolecular cyclization upon reaction with iodine to form new fused ring systems. mdpi.com

The table below shows the yields for the formation of different diacetylene macrocycles from the oxidative coupling of 1,2-diethynylbenzene derivatives with varying substituents. mdpi.com

| Substituent (R) | Macrocycle Size (n) | Yield (%) |

| C6H13 | 1 (Dimer) | 74 |

| C6H13 | 2 (Trimer) | 12 |

| C6H13 | 3 (Tetramer) | 4 |

Yields are based on the one-step oxidative coupling procedure. mdpi.com

Step-Growth Polymerization via Strain-Promoted Double Azide (B81097) Addition

Step-growth polymerization utilizing the strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful tool in polymer chemistry. This reaction is particularly useful because it proceeds rapidly and efficiently without the need for catalysts, heat, or light. The driving force for the reaction is the high ring strain of the cyclic alkyne monomer.

A notable variation is the self-accelerating double-strain-promoted azide-alkyne cycloaddition (DSPAAC) reaction. This has been applied to the step-growth polymerization of sym-dibenzo-1,5-cyclooctadiene-3,7-diyne (DIBOD), a strained diyne, with various bis-azide compounds. A key feature of this system is that the first cycloaddition increases the strain on the remaining triple bond, causing the second cycloaddition to be significantly faster. This self-accelerating property allows for the preparation of high molecular weight polymers even under stoichiometric imbalance with an excess of the diyne monomer.

This methodology has been used to create polymers with molecular weights exceeding 50 kDa, and the reactions often reach full conversion in under five minutes. The resulting polymers can retain reactive chain ends, which allows for control over the molecular weight by adjusting the monomer stoichiometry. This approach has also been extended to the synthesis of cross-linked polymer gels using multifunctional azide cross-linkers. The strain-promoted "double-click" reaction has also found applications in bioconjugation for the chemical modification of azido-biomolecules.

The table below summarizes the key features of step-growth polymerization via DSPAAC.

| Feature | Description |

| Monomers | Strained diyne (e.g., DIBOD) and a bis-azide |

| Reaction | Self-accelerating double-strain-promoted azide-alkyne cycloaddition (DSPAAC) |

| Conditions | Catalyst-free, rapid reaction at room temperature |

| Polymer Product | High molecular weight, potentially with reactive chain ends |

| Key Advantage | Tolerates stoichiometric imbalance, allowing for high molecular weight with excess diyne |

Based on studies of DSPAAC for step-growth polymerization.

Incorporation of Conjugated Diynes into Perovskite Materials

The incorporation of conjugated organic molecules into perovskite materials is a promising strategy to enhance their stability and optoelectronic properties for applications in solar cells and other devices. Two-dimensional (2D) organic-inorganic hybrid perovskites, in particular, offer improved stability and processability compared to their 3D counterparts, but the insulating nature of the typical organic cations can limit their performance.

By integrating functional diyne molecules as the organic spacers, it is possible to form conjugated polymers within the perovskite layers through post-synthetic thermal polymerization. This in-situ polymerization leads to significant changes in the material's optoelectronic properties, including the optical bandgap and charge carrier densities. The incorporation of the resulting polydiacetylenes can improve the absorption and conductivity of the perovskite material. mdpi.com

The nature of the diyne monomer and the inorganic layers of the perovskite influence the polymerization yield and the properties of the final hybrid material. This approach allows for the post-synthetic generation of conducting polymers within the 2D perovskite layers, paving the way for their use in advanced optoelectronic devices. Research has shown that this is a robust strategy applicable to various diynes and halides, offering a versatile method to tune the properties of perovskite materials. mdpi.com

The table below highlights the effects of incorporating and polymerizing conjugated diynes within 2D perovskite layers.

| Property | Effect of Diyne Incorporation and Polymerization |

| Optoelectronic Properties | Drastic changes, including altered optical bandgaps and charge carrier densities. |

| Stability | Overall stability of the material is enhanced. |

| Conductivity | Can be improved due to the formation of conducting polymer layers. mdpi.com |

| Versatility | Properties can be tuned based on the choice of diyne and inorganic layers. |

Findings from studies on the incorporation of conjugated diynes in perovskites.

Advanced Applications of Benzene, 1 Ethynyl 2 Phenylethynyl in Materials Science

Precursors for Carbon Nanostructures and Advanced Allotropes

The unique arrangement of sp²-hybridized carbon atoms in the benzene (B151609) core and sp-hybridized carbons in the ethynyl (B1212043) linkages positions Benzene, 1-ethynyl-2-(phenylethynyl)- as a valuable precursor for novel carbon nanostructures. These materials are sought after for their predicted electronic and mechanical properties.

Synthesis of Graphyne and Graphdiyne from Ethynyl Precursors

Graphyne and graphdiyne are two-dimensional (2D) carbon allotropes, theoretical counterparts to graphene, characterized by the inclusion of acetylenic linkages (-C≡C-) between benzene rings. pku.edu.cnrsc.org This structural feature creates a porous, highly π-conjugated network with a natural band gap, unlike the zero-bandgap nature of graphene. rsc.org The synthesis of these materials relies on a bottom-up approach using molecular precursors that contain both phenyl and ethynyl motifs.

Derivatives of diethynylbenzene are crucial monomers for constructing graphdiyne-like materials. The general strategy involves coupling reactions, such as dehalogenative homocoupling, to link the monomer units into an extended 2D lattice. mdpi.com For instance, the polymerization of precursors like 1,3,5-triethynylbenzene (B1295396) through a Glaser coupling reaction has been a foundational method for creating graphdiyne films. While the specific use of Benzene, 1-ethynyl-2-(phenylethynyl)- is not extensively documented, its ortho-substituted ethynyl groups provide a geometric framework suitable for forming the intricate pore structures characteristic of certain graphyne families. The reactivity of the terminal alkynes allows for covalent bond formation, enabling the construction of these robust carbon sheets.

| Precursor Type | Coupling Reaction | Resulting Structure | Key Feature |

| Ethynyl-substituted benzenes | Glaser Coupling / Homocoupling | Graphdiyne / Graphyne | Porous 2D carbon network with a natural band gap |

| Bromoethynyl-substituted benzenes | Dehalogenative Coupling | Graphdiyne-like macrocycles | Formation of organometallic intermediates prior to demetallization mdpi.comresearchgate.net |

On-Surface Synthesis Methodologies for Sp-Carbon Nanostructures

On-surface synthesis has emerged as a powerful technique for fabricating atomically precise low-dimensional carbon nanostructures that are often inaccessible through traditional solution chemistry. nih.govnih.gov The process is typically conducted under ultra-high vacuum (UHV) conditions, which prevents contamination and allows for direct characterization using tools like scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM). mdpi.comresearchgate.net

This methodology offers several advantages for precursors like Benzene, 1-ethynyl-2-(phenylethynyl)-:

Confinement Effect : The metal surface restricts the movement of precursor molecules, guiding reactions toward specific pathways and enabling the formation of otherwise unobtainable structures. tongji.edu.cn

Use of Insoluble Precursors : Molecules with low solubility, which are difficult to use in solution-based synthesis, can be effectively employed as precursors on a surface. mdpi.com

Catalytic Activity : The underlying metal substrate can act as a catalyst, lowering the activation energy for desired coupling reactions.

For example, the on-surface homocoupling of 1,3-bis(2-bromoethynyl)benzene on a gold surface (Au(111)) has been shown to produce graphdiyne-like macrocycles through organometallic intermediates. mdpi.comresearchgate.net This demonstrates the feasibility of using ethynyl-functionalized benzene derivatives to create ordered sp-carbon nanostructures with high precision.

Rational Synthesis of Higher Fullerenes from Polycyclic Precursors

The conventional production of fullerenes via graphite (B72142) vaporization yields a mixture of different cage sizes and isomers, posing significant purification challenges. A more controlled approach is the rational synthesis, which starts with a specifically designed polycyclic aromatic hydrocarbon (PAH) precursor that contains the precise carbon framework of the target fullerene. mpg.de This "unrolled" fullerene is then "zipped up" into its final cage structure through intramolecular cyclodehydrogenation, often triggered by flash vacuum pyrolysis (FVP) or surface-assisted catalysis. mpg.deresearchgate.net

Benzene, 1-ethynyl-2-(phenylethynyl)- serves as an ideal starting point for building such complex PAH precursors. The ortho-disposed phenylethynyl groups can undergo intramolecular cyclization reactions to form larger, planar, or bowl-shaped PAHs. By strategically functionalizing the precursor with halogen atoms (e.g., fluorine or chlorine), the subsequent high-temperature cyclization to form the fullerene cage can be made more efficient. mpg.de This method offers a pathway to synthesize specific isomers of higher fullerenes that are not accessible through bulk production methods.

Supramolecular Architectures and Self-Assembly

Beyond covalent nanostructures, the rigid framework of Benzene, 1-ethynyl-2-(phenylethynyl)- is an excellent scaffold for directing non-covalent interactions to build complex, ordered supramolecular assemblies. By functionalizing the core structure, specific interactions can be programmed to guide self-assembly processes.

Halogen-Bonded Systems Involving Iodoalkynes as Scaffolds

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a Lewis base (the XB acceptor). ethz.ch Iodoalkynes, such as iodoethynylbenzene derivatives, are particularly effective XB donors due to the strong σ-hole on the iodine atom. ethz.ch

By replacing the terminal hydrogens of Benzene, 1-ethynyl-2-(phenylethynyl)- with iodine, the molecule is transformed into a rigid, bidentate XB donor scaffold. The defined angle between the two iodoethynyl arms can be used to direct the assembly of complex architectures. Research on related diethynylbenzene cores has shown that such scaffolds can organize XB acceptors with high precision. nih.gov Furthermore, cationic iodine derivatives, such as iodolium salts, can act as exceptionally strong halogen bond donors in organocatalysis. beilstein-journals.orgresearchgate.net The geometric rigidity of the 1,2-disubstituted benzene core makes its iodo-derivatives promising candidates for constructing molecular clips, helicates, and porous networks held together by predictable halogen bonds. nih.gov

| Halogen Bond Donor | Halogen Bond Acceptor | Key Characteristics | Potential Application |

| Iodoethynylarene | Lewis Bases (e.g., Pyridine, Carbonyls) | Highly directional, tunable strength ethz.ch | Crystal engineering, supramolecular polymers |

| Iodopyridinium on a diethynylbenzene core | Anions (e.g., Iodide) | Forms stable, multi-strand helicates nih.gov | Anion recognition and transport |

| Diaryliodonium(III) salts | Lewis Bases | Very strong Lewis acidity, catalytic activity beilstein-journals.org | Organocatalysis |

Helical Polymer Scaffolds through Supramolecular and Covalent Interactions

Helical polymers are materials with a defined screw-sense, which find applications in chiral recognition, asymmetric catalysis, and chiroptical devices. rsc.org Poly(phenylacetylene)s (PPAs) are a well-known class of polymers that can adopt a helical conformation. nih.govugr.es The polymerization of phenylacetylene (B144264) monomers, particularly those bearing chiral side groups, can lead to polymers with a preferred helical sense (either P- or M-type). nih.gov

A chiral derivative of Benzene, 1-ethynyl-2-(phenylethynyl)- can serve as a monomer for creating such helical polymers. The polymerization of one of the ethynyl groups would produce a PPA backbone, while the remaining phenylethynyl moiety acts as a bulky pendant group. The interactions between these chiral pendant groups can guide the polymer backbone to fold into a stable, helical scaffold. nih.gov Studies on related oligo(p-phenyleneethynylene)acetylene monomers have shown that chiral information can be efficiently transferred from a remote stereocenter to the polymer backbone, resulting in a specific helical arrangement. nih.gov The combination of covalent polymerization to form the backbone and supramolecular π-π interactions between the aromatic pendant groups stabilizes the final helical structure. nih.govrsc.org

Applications in Organic Electronics and Optoelectronics

The delocalized π-electron system inherent in phenylethynyl-substituted benzene derivatives is the foundation for their significant potential in organic electronics and optoelectronics. These materials exhibit compelling nonlinear optical properties and efficient charge transport characteristics, making them suitable for a range of device applications.

Third-order nonlinear optical (NLO) materials are crucial for the development of advanced photonic technologies, including optical switching and signal processing. nih.govfrontiersin.org The NLO response in organic molecules arises from the polarization of their delocalized π-electrons under a strong electric field from high-intensity light. frontiersin.org Phenylethynyl-substituted benzenes have been identified as promising candidates for such applications.

Research has shown a direct correlation between the extent of π-conjugation and the magnitude of the third-order optical nonlinearity [χ(3)]. rsc.org In a series of phenylethynyl-substituted benzenes, the χ(3) value was found to increase with the number of participating π-conjugated triple bonds. rsc.org This enhancement is a direct result of the increased electron delocalization along the molecular backbone, which allows for greater polarizability. The Z-scan technique is commonly employed to measure these properties, determining key parameters like the nonlinear refractive index (n₂) and the nonlinear absorption coefficient. nih.govnih.gov

| Compound Structure | Relative χ(3) Value | Key Structural Feature |

|---|---|---|

| Single Phenylethynyl Unit | Base Value | Limited π-conjugation |

| Multiple Phenylethynyl Units | Increased Value | Extended π-conjugation through triple bonds rsc.org |

The addition of strong electron-withdrawing groups to the benzene core can also significantly influence the NLO response by narrowing the energy levels and altering the charge transfer characteristics of the molecule. nih.gov This molecular engineering approach allows for the fine-tuning of NLO properties to meet the demands of specific photonic applications. nih.gov

Oligo(phenylene ethynylene) (OPE) structures, such as those derived from Benzene, 1-ethynyl-2-(phenylethynyl)-, are archetypal molecular wires. Their rigid-rod framework and continuous π-conjugation provide a direct pathway for charge transport, making them ideal for studying electrical conductance at the single-molecule level. aau.dk

The conductance of a molecular wire is critically dependent on the nature of its connection to the electrodes. acs.org This is typically achieved using "alligator clips," which are terminal functional groups like thiols or pyrazoles that can bind to gold surfaces. aau.dkacs.org Studies on 1,4-bis(1H-pyrazol-4-ylethynyl)benzene, a related molecular wire, have demonstrated that the anchoring group's binding geometry and protonation state can significantly impact conductance. acs.org This particular system exhibited two distinct conducting states, which was attributed to changes in the molecule-electrode linkage during junction stretching. acs.org

| Molecular Junction | Conductance State | Measured Conductance (G₀) | Reference |

|---|---|---|---|

| 1,4-bis(1H-pyrazol-4-ylethynyl)benzene on Gold | Low-Conductance | 2.34 × 10⁻⁴ | acs.org |

| High-Conductance | 3.39 × 10⁻⁴ | acs.org |

The length of the molecular wire and the presence of any breaks in conjugation also play a crucial role. Longer OPE oligomers generally show lower conductance due to quantum mechanical tunneling effects. The strategic placement of non-conjugated units, such as methylene (B1212753) groups, within the rigid backbone can act as tunnel barriers, further modulating the wire's electronic properties. aau.dk This allows for the rational design of molecular-scale electronic components with tailored conductance characteristics. aau.dk

The unique optical and electronic properties of phenylethynyl-substituted benzene systems translate into tangible applications in optoelectronic devices. Their strong third-order NLO response makes them excellent candidates for all-optical switching modulators and other nonlinear photonic devices. nih.gov An all-optical switch operates by using a control light beam to modulate the intensity or phase of a signal beam, a process enabled by the material's nonlinear refractive index. The fast response times, often in the femtosecond range, observed in these organic materials are a significant advantage for high-speed data processing. nih.gov

Furthermore, the robust NLO coefficients and significant two-photon absorption cross-sections suggest strong potential for applications in optical limiting and advanced imaging. frontiersin.org Optical limiters are devices that transmit low-intensity light but block high-intensity light, providing protection for sensitive sensors or human eyes from laser damage. The combination of high conductivity and desirable optical properties also makes these materials suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells, where they can function as charge transport or photoactive layers. The ability to tune their emission spectra through chemical modification, for example by introducing different alkoxy side chains, allows for the creation of materials with specific colors for display applications. acs.org

Functional Materials Derived from Ethynyl-Aryl Monomers

The polymerization of ethynyl-aryl monomers like Benzene, 1-ethynyl-2-(phenylethynyl)- opens the door to a wide range of functional polymers with tailored properties. The presence of two reactive ethynyl groups allows for the formation of cross-linked, network polymers with high thermal stability and unique optoelectronic characteristics. nih.gov

High refractive index (HRI) polymers are in high demand for the fabrication of advanced optical components, such as lenses for cameras, optical fibers, and coatings for displays. A high refractive index allows for the miniaturization of optical elements. The refractive index of a polymer is primarily determined by the molar refractivity and molar volume of its constituent monomers. To achieve a high refractive index, monomers should contain highly polarizable atoms and groups. researchgate.net

Ethynyl-aryl monomers are excellent candidates for HRI polymers due to the high polarizability of their aromatic rings and carbon-carbon triple bonds. A common and effective strategy to further boost the refractive index is to incorporate "heavy" atoms like sulfur or main group elements such as silicon and tin into the monomer structure. researchgate.netresearchgate.net For instance, polymers created through thiol-ene reactions, which involve monomers containing sulfur (thiol groups), can exhibit refractive indices ranging from 1.590 to 1.703. researchgate.net A novel episulfide-thiol polymer was reported to have a refractive index of 1.707 at 590 nm, combined with high transparency and thermal stability. rsc.org

| Polymer System | Key Monomer Components | Achieved Refractive Index (n) | Reference |

|---|---|---|---|

| Organo-inorganic Hybrid Polymer | Organosilicon/germanium/tin precursors and arylthiols | up to 1.703 | researchgate.net |

| Episulfide-Thiol Polymer | Episulfide and thiol bifunctional monomers | 1.707 (at 590 nm) | rsc.org |

| Two-Stage Photopolymer | 1,3-bis(phenylthio)-2-propyl acrylate (B77674) (BPTPA) in urethane (B1682113) matrix | Δn ≈ 0.029 (modulation) | nih.gov |

The incorporation of Benzene, 1-ethynyl-2-(phenylethynyl)- into a polymer backbone, particularly in combination with sulfur-containing co-monomers, would leverage the high polarizability of both the aromatic/alkyne framework and the sulfur atoms to produce materials with exceptionally high refractive indices, suitable for next-generation optical and optoelectronic devices. rsc.org

Lack of Specific Research Data Precludes Article Generation on "Benzene, 1-ethynyl-2-(phenylethynyl)-"

A comprehensive review of scientific literature and chemical databases has revealed a significant scarcity of specific research data concerning the advanced applications of the chemical compound Benzene, 1-ethynyl-2-(phenylethynyl)- . Despite extensive searches for information pertaining to its use in fluorescent materials, as pH indicators, and in the formation of conjugated polymers, the available body of research is insufficient to construct a thorough and scientifically accurate article based on the requested outline.

The majority of published studies in this area focus overwhelmingly on the isomeric compound, Benzene, 1,4-bis(phenylethynyl)- , and its derivatives. This more symmetrical isomer has been widely investigated for its photophysical properties and its applications in materials science, including the development of fluorescent sensors and conjugated polymers.

This absence of specific data includes the necessary photophysical parameters (such as absorption and emission maxima, fluorescence quantum yields, and lifetimes) and detailed characterization of any polymers derived from it, which would be essential for creating the data tables and in-depth discussion required by the article's outline.

Given the strict adherence to the provided structure and the focus solely on "Benzene, 1-ethynyl-2-(phenylethynyl)-," the lack of specific, relevant, and detailed research findings makes it impossible to generate an article that is both comprehensive and scientifically rigorous. Any attempt to do so would necessitate extrapolating from related but distinct compounds, thereby violating the core instruction to focus solely on the specified chemical. Therefore, the generation of the requested article cannot be completed at this time.

Q & A

Q. What are the key differences in activation barriers and exothermicity between 5-exo-dig and 6-endo-dig cyclization pathways for this compound?

The 5-exo-dig cyclization exhibits a slightly lower activation barrier (Δ‡) and greater exothermicity compared to the 6-endo-dig pathway. This is attributed to structural strain in forming the five-membered ring during 5-exo-dig, which enhances the reaction's thermodynamic favorability. Experimental validation using Au-N-heterocyclic carbene (NHC) catalysis confirms these trends, with computational studies (transition-state theory and reaction force analysis) partitioning structural (60–70%) and electronic (30–40%) contributions to rate constants .

Q. How do σ- and π-coordination modes of Au-NHC moieties influence cyclization mechanisms?

Gold catalysts activate the substrate via dual σ- and π-coordination to the ethynyl groups. For 5-exo-dig cyclization, σ-coordination remains stable throughout the reaction, stabilizing the transition state (TS). In contrast, 6-endo-dig cyclization weakens σ-interactions due to cationic aryl intermediate formation, favoring π-coordination. This differential coordination is critical for regioselectivity and is validated by reaction force analysis .

Q. What experimental techniques characterize intermediates in catalytic cycles involving this compound?

Crossed molecular beam experiments and isotopic labeling (e.g., benzene-d6) are used to study gas-phase reaction dynamics under single-collision conditions. For example, phenanthrene-d6 formation via phenylethynyl radical addition to benzene-d6 is tracked using mass spectrometry and infrared spectroscopy . NMR (1H, 13C) and X-ray crystallography are employed to confirm intermediates in solution-phase gold-catalyzed cyclizations .

Q. What computational methodologies resolve contradictions between experimental and theoretical data in cyclization studies?

Transition-state theory (TST) and reaction force analysis dissect structural and electronic contributions to activation barriers. For instance, TST predicts rate constants within 1–2 orders of magnitude of experimental values, while reaction force analysis quantifies bond distortion (structural) and charge redistribution (electronic) at the TS. Discrepancies arise from solvent effects and approximations in TS entropy calculations, which are addressed via implicit solvation models .

Q. Can dual gold catalysis proceed via a stepwise or concerted mechanism during catalyst transfer?

Computational studies reveal a stepwise dual catalyst transfer mechanism. Two Au-NHC moieties sequentially dissociate from the diaurated product (e.g., dibenzopentalene) and coordinate to a new diyne substrate. This process involves a three-step pathway with an overall energy barrier of ~15 kcal/mol, favoring σ,π-coordination for subsequent cyclization .

Q. How does barrierless phenylethynyl radical addition to benzene enable PAH formation in cold environments?

Under single-collision conditions, phenylethynyl radicals (C6H5CC•) undergo barrierless addition to benzene-d6, forming phenanthrene-d6 via cyclization-aromatization. This pathway is exoergic (ΔH = −20 kcal/mol) and proceeds through isomerization of long-lived intermediates, enabling PAH synthesis in low-temperature interstellar environments (e.g., molecular clouds at 10 K) .

Q. What role do Au-EPB coordination dynamics play in regioselectivity?

In 5-exo-dig cyclization, Au-EPB σ-coordination strengthens near the TS, stabilizing the forming ring. For 6-endo-dig, σ-coordination weakens due to charge delocalization in the cationic intermediate, shifting preference toward π-coordination. These dynamics are mapped using intrinsic reaction coordinate (IRC) calculations and electron localization function (ELF) analysis .

Methodological Recommendations

- For computational studies: Use hybrid functionals (e.g., ωB97X-D) with dispersion corrections to model Au-alkynyl interactions. Include solvent effects via SMD models for solution-phase reactions .

- For experimental validation: Combine isotopic labeling (e.g., deuterated substrates) with time-resolved spectroscopy to track intermediates in gas- and solution-phase reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.